molecular formula C17H14ClFO2 B2845634 2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione CAS No. 477845-55-9

2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione

Cat. No.: B2845634
CAS No.: 477845-55-9
M. Wt: 304.75
InChI Key: XVHGTAGUTNSKIF-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione is a β-diketone derivative characterized by a central 1,3-dione core substituted with a phenyl group at position 1 and a (2-chloro-6-fluorophenyl)methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO2/c1-11(20)13(17(21)12-6-3-2-4-7-12)10-14-15(18)8-5-9-16(14)19/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGTAGUTNSKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with acetylacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed[][3].

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione
  • Molecular Formula : C₁₀H₈ClFO₂
  • Molecular Weight : 214.62 g/mol
  • Substituents : A 2-chloro-6-fluorophenyl group directly attached to the β-diketone core.
  • Key Differences : Unlike the target compound, this analog lacks the phenyl group at position 1 and the methyl bridge connecting the 2-chloro-6-fluorophenyl group to the dione core. These structural simplifications result in a lower molecular weight (214.62 vs. ~300.74 g/mol for the target compound) and reduced steric bulk.
  • Availability : Discontinued by suppliers (e.g., Biosynth), suggesting challenges in synthesis, stability, or demand .
2-(2,6-Dioxopiperidin-3-yl)-4-((2-Fluoro-4-((3-Morpholinoazetidin-1-yl)methyl)benzoyl)amino)isodoline-1,3-dione
  • Structure: A complex β-diketone derivative with a dioxopiperidinyl group and morpholinoazetidine-linked benzoyl substituents.
  • The target compound lacks the dioxopiperidinyl and morpholinoazetidine moieties, which are critical for proteasome inhibition in this context .
Table 1: Comparative Overview
Property Target Compound 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione Patent Compound
Molecular Weight ~300.74 g/mol 214.62 g/mol >500 g/mol (estimated)
Key Substituents Phenyl, (2-chloro-6-fluorophenyl)methyl 2-Chloro-6-fluorophenyl Dioxopiperidinyl, morpholinoazetidine
Complexity Moderate Low High
Reported Applications Research use (inferred) Lab chemical (discontinued) Hematological malignancy treatment

Biological Activity

2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione, also known by its CAS number 338415-54-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClF2O2, with a molecular weight of 292.71 g/mol. The compound features a butane dione core substituted with a chloro-fluorophenyl group, which is critical for its biological interactions.

Research indicates that the biological activity of this compound may be linked to its interaction with specific enzyme targets and pathways:

  • Inhibition of Enzymes : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other compounds in its class. For instance, it has been observed to exhibit inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which plays a significant role in pain and inflammation processes .
  • Cellular Effects : In vitro studies have shown that the compound can affect cell viability and proliferation in various cancer cell lines, indicating potential anticancer properties. The IC50 values in specific cell lines have been documented, although further research is needed to elucidate the exact mechanisms at play.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Observation Reference
mPGES-1 InhibitionIC50 = 8 nM (high potency)
A549 Cell Line ViabilityIC50 = 16.24 nM
Human Whole Blood PotencyIC50 = 249.9 nM
Selectivity over COX EnzymesHigh selectivity noted

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Anti-inflammatory Effects : In a study examining LPS-induced hyperalgesia in rodents, the compound demonstrated significant efficacy with an ED50 of 36.7 mg/kg, suggesting its potential as an anti-inflammatory agent .
  • Cancer Research : Another study investigated its effects on various cancer cell lines, revealing that it inhibited proliferation in a dose-dependent manner. This suggests that the compound could be further developed as a candidate for cancer therapeutics.

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